1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene

Description

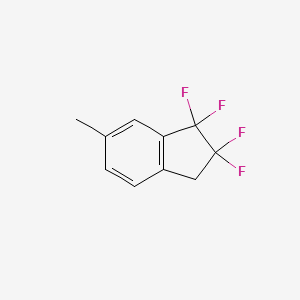

1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene is a fluorinated derivative of the 2,3-dihydro-1H-indene scaffold, characterized by four fluorine atoms at positions 1 and 2 and a methyl group at position 4. Fluorinated dihydroindenes are of significant interest in medicinal and materials chemistry due to fluorine's electronegativity, which enhances metabolic stability, lipophilicity, and binding interactions . The tetrafluoro substitution likely amplifies these effects compared to mono- or difluorinated analogs.

Properties

CAS No. |

922141-59-1 |

|---|---|

Molecular Formula |

C10H8F4 |

Molecular Weight |

204.16 g/mol |

IUPAC Name |

2,2,3,3-tetrafluoro-5-methyl-1H-indene |

InChI |

InChI=1S/C10H8F4/c1-6-2-3-7-5-9(11,12)10(13,14)8(7)4-6/h2-4H,5H2,1H3 |

InChI Key |

FAWLGVWWVNMHBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC(C2(F)F)(F)F)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene typically involves the fluorination of a suitable precursor. One common method is the reaction of 6-methyl-2,3-dihydro-1H-indene with a fluorinating agent such as tetrafluoromethane (CF4) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 6-methyl-2,3-dihydro-1H-indene-1-one or 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Formation of partially fluorinated indene derivatives.

Substitution: Formation of substituted indene compounds with various functional groups.

Scientific Research Applications

1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Fluorination: The tetrafluoro substitution in the target compound distinguishes it from mono-/difluorinated analogs (e.g., 1,1-difluoro-6-nitro and 5,6-difluoro derivatives).

- Methyl vs. Methoxy Groups : The 6-methyl group in the target compound may confer steric hindrance compared to oxygenated analogs (e.g., 4,5,6-trimethoxy derivatives), which exhibit potent tubulin polymerization inhibition due to electron-donating methoxy groups .

- Anti-inflammatory vs. Antiproliferative Activity: Non-fluorinated analogs like diaporindenes show anti-inflammatory activity (IC₅₀: 4.2–9.0 μM), whereas methoxy-substituted derivatives target tubulin (e.g., 78–83% inhibition rates). Fluorinated analogs may bridge these applications but require empirical validation .

Physicochemical and Analytical Properties

- Mass Spectrometry: Methyl-substituted dihydroindenes (e.g., methyl-2,3-dihydro-1H-indene) exhibit distinct fragmentation patterns (e.g., m/z 117 via methyl loss), aiding differentiation from non-methylated analogs like tetrahydronaphthalene .

- Lipophilicity : Fluorinated analogs (e.g., bedaquiline-like 2,3-dihydro-1H-indene derivatives) are highly lipophilic, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene is a fluorinated compound that has drawn attention in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its potential applications, particularly in pharmaceuticals. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a tetrafluorinated carbon framework. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological interactions.

Chemical Formula

- Molecular Formula : C9H7F4

- Molecular Weight : 196.15 g/mol

Antimicrobial Activity

Recent studies have shown that fluorinated compounds exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar fluorinated indenes against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Fluorinated compounds have also been investigated for their anticancer properties. Research indicates that this compound may inhibit tumor growth by modulating specific signaling pathways involved in cell proliferation and apoptosis.

Case Study: In Vitro Studies

A notable study involving the compound demonstrated its effectiveness against several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)

- IC50 Values :

- HeLa: 250 µM

- A549: 300 µM

These results suggest that the compound has potential as a lead structure for developing new anticancer agents.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to disease progression. Fluorinated compounds often act as enzyme inhibitors due to their ability to mimic substrate structures or bind to active sites.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Other Metrics | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | 32 µg/mL | |

| Anticancer | HeLa | 250 µM | |

| Anticancer | A549 | 300 µM |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of fluorinated compounds allows them to integrate into lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes critical in metabolic pathways.

- Signal Transduction Modulation : It can interfere with signaling pathways that regulate cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.